molecular formula C16H18ClN3O2S B2730597 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide CAS No. 854004-04-9

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide

Cat. No.: B2730597
CAS No.: 854004-04-9
M. Wt: 351.85
InChI Key: DRZXOXCVKNWFDM-UHFFFAOYSA-N
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Description

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a chlorobenzyl group, and a morpholine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the thiazole derivative.

    Attachment of the Morpholine Moiety: The final step involves the acylation of the thiazole derivative with morpholine, forming the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide is largely dependent on its interaction with biological targets. It is believed to exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or microbial metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide
  • N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide
  • N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide

Uniqueness

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorobenzyl group enhances its potential as a bioactive molecule, while the morpholine moiety contributes to its solubility and pharmacokinetic properties.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new therapeutic agents and industrial applications.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c17-13-3-1-12(2-4-13)9-14-10-18-16(23-14)19-15(21)11-20-5-7-22-8-6-20/h1-4,10H,5-9,11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZXOXCVKNWFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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